molecular formula C19H19N5O3S2 B2367713 5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 851970-32-6

5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2367713
CAS No.: 851970-32-6
M. Wt: 429.51
InChI Key: HTOVIECVYFLKKU-UHFFFAOYSA-N
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Description

5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiazolo[3,2-b][1,2,4]triazole moiety, and a piperazine ring

Scientific Research Applications

5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has a wide range of scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-b][1,2,4]triazole core, which is synthesized through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions. The furan ring is introduced via a Friedel-Crafts acylation reaction, followed by the formation of the piperazine ring through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Ammonia, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the thiazolo[3,2-b][1,2,4]triazole moiety may inhibit certain enzymes by mimicking their natural substrates, while the piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways .

Comparison with Similar Compounds

Properties

IUPAC Name

furan-2-yl-[4-[(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-thiophen-2-ylmethyl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3S2/c1-12-20-19-24(21-12)18(26)16(29-19)15(14-5-3-11-28-14)22-6-8-23(9-7-22)17(25)13-4-2-10-27-13/h2-5,10-11,15,26H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTOVIECVYFLKKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C(=O)C5=CC=CO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 2
Reactant of Route 2
5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 3
5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 4
5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 5
Reactant of Route 5
5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol
Reactant of Route 6
Reactant of Route 6
5-{[4-(furan-2-carbonyl)piperazin-1-yl](thiophen-2-yl)methyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

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